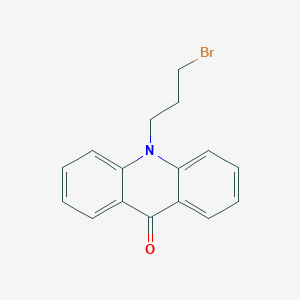
10-(3-Bromopropyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-Bromopropyl)acridin-9(10H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromopropyl group attached to the acridine core, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Bromopropyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromopropyl group in 10-(3-Bromopropyl)acridin-9(10H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The acridine core can be oxidized under specific conditions to form acridine N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Acridine N-oxides.
Reduction Products: Corresponding alcohols.
科学的研究の応用
Chemistry: 10-(3-Bromopropyl)acridin-9(10H)-one is used as an intermediate in the synthesis of various acridine derivatives
Biology: The compound is investigated for its potential as an anticancer agent. Acridine derivatives have shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting essential biological processes.
Medicine: Research is ongoing to explore the use of this compound and its derivatives as therapeutic agents for treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to inhibit acetylcholinesterase.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 10-(3-Bromopropyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules, such as DNA and enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The acridine core can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
類似化合物との比較
Acridin-9(10H)-one: The parent compound without the bromopropyl group.
9-(Bromomethyl)acridine: A similar compound with a bromomethyl group instead of a bromopropyl group.
Acridine N-oxides: Oxidized derivatives of acridine.
Comparison:
10-(3-Bromopropyl)acridin-9(10H)-one: is unique due to the presence of the bromopropyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets.
Acridin-9(10H)-one: lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
9-(Bromomethyl)acridine: has a shorter alkyl chain, which may affect its ability to interact with biological macromolecules compared to the longer bromopropyl chain.
Acridine N-oxides: exhibit different chemical properties due to the presence of the N-oxide functional group, which can influence their biological activity and reactivity.
特性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
10-(3-bromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H14BrNO/c17-10-5-11-18-14-8-3-1-6-12(14)16(19)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2 |
InChIキー |
HVDOYZIMGYFTSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
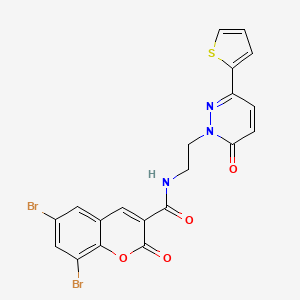
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
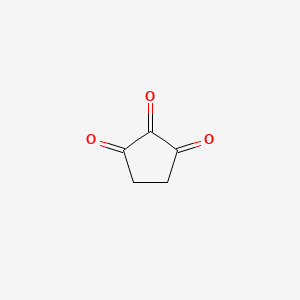

![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)


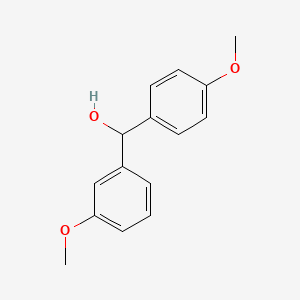
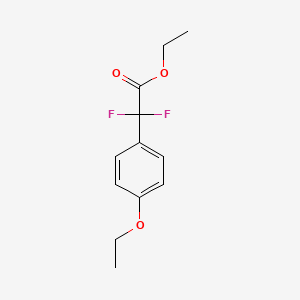
![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
